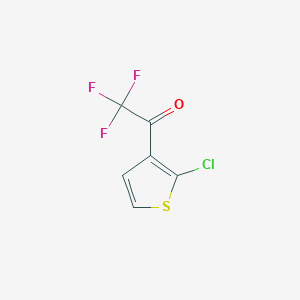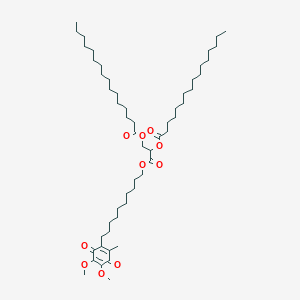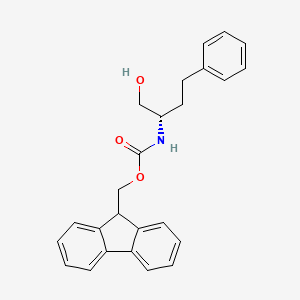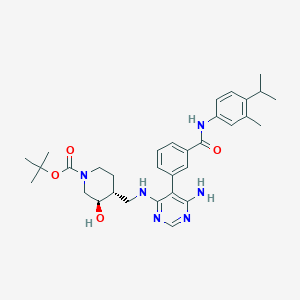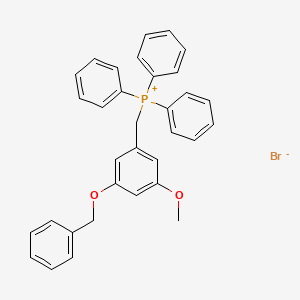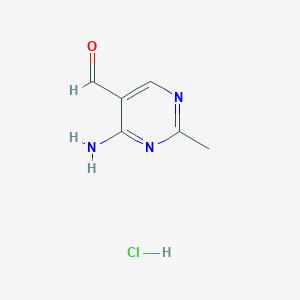
1-(4-Ethylphenyl)-2,2-dihydroxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)-2,2-dihydroxyethanone is an organic compound with the molecular formula C10H12O3 It is a derivative of ethanone, where the phenyl group is substituted with an ethyl group at the para position and two hydroxyl groups at the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Ethylphenyl)-2,2-dihydroxyethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylphenol with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds as follows:
[ \text{4-Ethylphenol} + \text{Chloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-(4-Ethylphenyl)-2-chloroethanone} ]
The resulting 1-(4-Ethylphenyl)-2-chloroethanone is then hydrolyzed under basic conditions to yield this compound:
[ \text{1-(4-Ethylphenyl)-2-chloroethanone} + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by hydrolysis. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in reactors designed for efficient mixing and heat transfer.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-2,2-dihydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: 4-Ethylbenzoic acid or 4-ethylbenzaldehyde.
Reduction: 1-(4-Ethylphenyl)-2,2-dihydroxyethanol.
Substitution: 1-(4-Ethylphenyl)-2,2-dihaloethanone.
Scientific Research Applications
1-(4-Ethylphenyl)-2,2-dihydroxyethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-2,2-dihydroxyethanone involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-2,2-dihydroxyethanone: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Chlorophenyl)-2,2-dihydroxyethanone: Contains a chlorine atom at the para position.
1-(4-Methoxyphenyl)-2,2-dihydroxyethanone: Features a methoxy group at the para position.
Uniqueness
1-(4-Ethylphenyl)-2,2-dihydroxyethanone is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance lipophilicity, affecting the compound’s solubility and interaction with biological membranes.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2,2-dihydroxyethanone |
InChI |
InChI=1S/C10H12O3/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,10,12-13H,2H2,1H3 |
InChI Key |
NXKKOTOAKVTNIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)

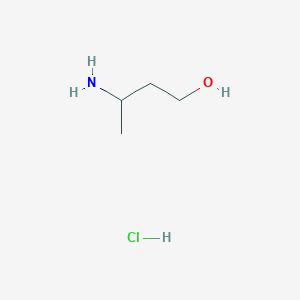

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)
